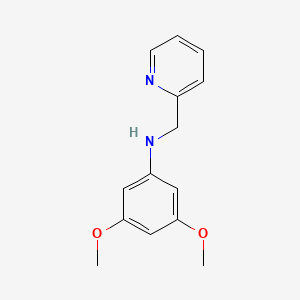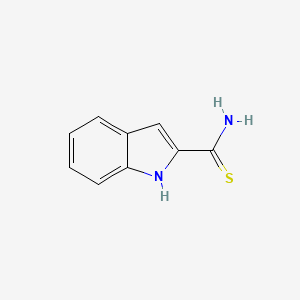![molecular formula C12H13N3O2S B1345298 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 910037-25-1](/img/structure/B1345298.png)
1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C12H13N3O2S and a molecular weight of 263.32 g/mol . It is also known by its IUPAC name, 1-thieno [3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid .
Synthesis Analysis
The synthesis of thienopyrimidine derivatives has been discussed in various studies . For instance, Abdel Aziz et al. synthesized tricyclic pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: OC(=O)C1CCN(CC1)C1=C2SC=CC2=NC=N1 .Chemical Reactions Analysis
Thienopyrimidine derivatives have been found to exhibit various biological activities, including anticancer effects through the inhibition of various enzymes and pathways .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thieno[3,2-d]pyrimidin derivatives have been studied for their antimicrobial properties. For example, certain compounds within this class have shown inhibitory activity against mycobacterial oxidative phosphorylation pathways .
Anticancer Activity
These derivatives have also been evaluated for their anticancer activity. Some compounds have demonstrated inhibitory concentration (IC50) values against various cancer cell lines, such as HepG-2 (liver cancer) and MCF-7 (breast cancer) .
Kinase Inhibition
Another application is in kinase inhibition, which is crucial for regulating various cellular processes. Thieno[3,2-d]pyrimidin derivatives have been explored as inhibitors of protein kinase B (PKB), which plays a role in cancer progression .
Proteomics Research
The compound is available for purchase as a specialty product for proteomics research, indicating its potential use in studying proteins and their functions within an organism .
Chemical Synthesis
Thieno[3,2-d]pyrimidin derivatives are used as synthons in chemical synthesis, serving as building blocks for more complex molecules .
PI3K Inhibition
Some thieno[3,2-d]pyrimidin derivatives have been synthesized and evaluated as phosphoinositide 3-kinase (PI3K) inhibitors, which are important targets in cancer therapy .
Mecanismo De Acción
Target of Action
The primary target of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . It is frequently deregulated in cancer, making it an attractive target for cancer therapy .
Mode of Action
This compound acts as an inhibitor of PKB . It achieves highly selective inhibition of PKB using ATP noncompetitive inhibitors that target an allosteric site between the kinase and PH-domains of the enzyme . This allosteric inhibition is a unique approach that has been developed for PKB .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
It is noted that compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .
Result of Action
The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound has potential as an antitumor agent .
Action Environment
It is known that the compound’s degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This property could potentially influence the compound’s action and efficacy.
Safety and Hazards
Direcciones Futuras
Thienopyrimidine derivatives are widely represented in medicinal chemistry due to their structural analogs of purines . They hold a unique place among fused pyrimidine compounds and are considered important in the development of pharmaceutical drugs . Future research may focus on the development of kinase inhibitors as anticancer medicines to improve tumor selectivity, efficiency, and safety .
Propiedades
IUPAC Name |
1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-12(17)8-1-4-15(5-2-8)11-10-9(3-6-18-10)13-7-14-11/h3,6-8H,1-2,4-5H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNHOIKUCNKRDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=NC3=C2SC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640410 |
Source


|
| Record name | 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910037-25-1 |
Source


|
| Record name | 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)



![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)




![4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1345245.png)
